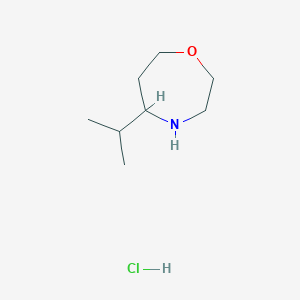

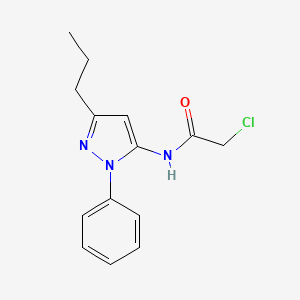

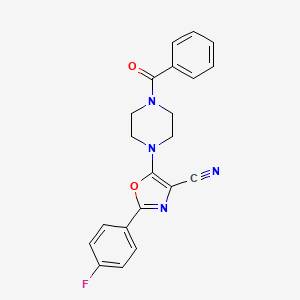

![molecular formula C26H23N3 B2363095 8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-74-4](/img/structure/B2363095.png)

8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline” belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . They have been the subject of research for over 100 years due to their photophysical and biological properties .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives, which show promise as antimicrobial agents. These compounds are synthesized through reactions involving similar quinoline structures, indicating the potential of 8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline in creating new antimicrobial agents (Holla et al., 2006).

Luminescent Materials for Electroluminescent Devices

A study on the synthesis of 1H-pyrazolo[3,4-b]quinolines, which are luminophores for electroluminescent devices, shows the relevance of quinoline derivatives in the development of materials for electronic applications. This research highlights a novel synthesis method that could be applicable to 8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline for creating electroluminescent materials (Chaczatrian et al., 2004).

Organic–Inorganic Photodiode Fabrication

The photovoltaic properties of certain quinoline derivatives have been explored, demonstrating their potential in organic–inorganic photodiode fabrication. This suggests that 8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline could also be investigated for its applicability in creating efficient photodiodes (Zeyada et al., 2016).

Multicomponent Reactions for Heterocycles Synthesis

In the context of heterocyclic chemistry, multicomponent reactions involving pyrazoloquinolines have been used to synthesize various heterocyclic compounds. This demonstrates the compound's utility in complex chemical syntheses and its potential role in creating diverse chemical libraries for research and development (Patel et al., 2020).

Mechanism of Action

The development of new antitumor agents based on thiazines and thiazoles is becoming of special interest for many academic and industrial research laboratories around the world aiming to obtain potent molecules with higher specificity and lower toxicity . Some of these compounds have been studied for anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signaling cascade .

properties

IUPAC Name |

8-ethyl-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3/c1-4-19-9-14-24-22(15-19)26-23(16-27-24)25(20-10-5-17(2)6-11-20)28-29(26)21-12-7-18(3)8-13-21/h5-16H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFPODYFJWGQAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

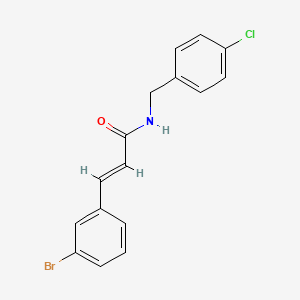

![1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2363012.png)

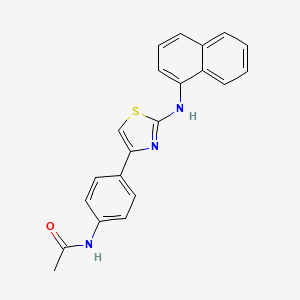

![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide](/img/structure/B2363014.png)

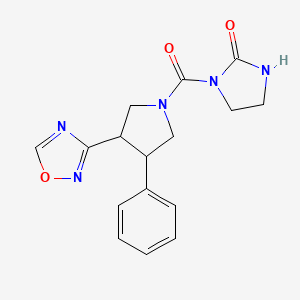

![3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol](/img/structure/B2363019.png)

![N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2363027.png)